molecular formula C7H5NS B153569 Thieno[2,3-b]pyridine CAS No. 272-23-1

Thieno[2,3-b]pyridine

Cat. No. B153569
CAS RN: 272-23-1
M. Wt: 135.19 g/mol
InChI Key: SMZMHUCIDGHERP-UHFFFAOYSA-N
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Description

Thieno[2,3-b]pyridine is a heterocyclic compound that has garnered interest due to its potential applications in drug discovery and its versatile chemical properties. The compound serves as a building block for various synthetic derivatives, which can exhibit a range of biological activities .

Synthesis Analysis

The synthesis of thieno[2,3-b]pyridine derivatives has been achieved through various methods. A regioselective bromination of thieno[2,3-b]pyridine has been described, which selectively targets the 4-position, yielding 4-bromothieno[2,3-b]pyridine. This intermediate is particularly useful for subsequent cross-coupling reactions, demonstrating its utility in drug discovery research . Another approach involves the synthesis of fluorescent thieno[3,2-b]pyridine-5(4H)-one derivatives using Suzuki-Miyaura cross-coupling reactions and regioselective aza-[3+3] cycloaddition, indicating the chemical tunability of the photophysical properties of these compounds . Additionally, new routes for the synthesis of fused thieno[2,3-b]pyridines have been explored using fused 2(1H)-pyridinethiones as starting materials .

Molecular Structure Analysis

The molecular structure of thieno[2,3-b]pyridine derivatives is characterized by the presence of a thiophene ring fused to a pyridine ring. The structural elucidation of these compounds is typically performed using techniques such as IR, (1)H, (13)C NMR, and mass spectrometry . The molecular engineering of these compounds allows for the modification of their electronic properties, as seen in the design of derivatives with specific photophysical characteristics .

Chemical Reactions Analysis

Thieno[2,3-b]pyridine and its derivatives undergo a variety of chemical reactions. For instance, the N-oxide of thieno[2,3-b]pyridine can be nitrated to produce nitrothieno[2,3-b]pyridine oxides, which can be further reduced or reacted with acetyl chloride to yield chlorothieno[2,3-b]pyridine oxides. These compounds have been explored for their potential as antimalarial drugs . Direct halogenation of thieno[2,3-b]pyridine has also been reported, leading to the formation of halo derivatives that can undergo further transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of thieno[2,3-b]pyridine derivatives are influenced by the substituents on the heterocyclic scaffold. The photophysical properties, such as fluorescence, can be tuned by selecting appropriate functional groups . The electronic properties, including HOMO and LUMO energy levels, are also modifiable, which is significant for the development of new microbicidal medicines . The reactivity of thieno[2,3-b]pyridine can be manipulated through electrophilic substitution and lithiation, leading to a variety of functionalized derivatives .

Scientific Research Applications

Synthesis and Drug Discovery

  • Regioselective Bromination: A study by Lucas et al. (2015) explored the regioselective bromination of thieno[2,3-b]pyridine, highlighting its potential as a building block in drug discovery research (Lucas et al., 2015).

Antiproliferative Agents and Solubility Enhancement

  • Antiproliferative Properties: Research by Zafar et al. (2018) established thieno[2,3-b]pyridines as potent antiproliferatives, with efforts made to improve their low water solubility for clinical applications (Zafar et al., 2018).
  • Improving Aqueous Solubility: Haverkate et al. (2021) synthesized various thieno[2,3-b]pyridine analogues to enhance aqueous solubility while retaining antiproliferative activities (Haverkate et al., 2021).

Biological Evaluation and Medicinal Chemistry

  • Antiparasitic Potential: Bernardino et al. (2006) assessed new thieno[2,3-b]pyridine derivatives for antiparasitic activity, contributing to the development of microbicidal medicines (Bernardino et al., 2006).

Synthetic Methods and Applications

  • Synthetic Approaches: Jian (2008) reviewed the synthesis and applications of thieno[2,3-b]pyridine derivatives, crucial in various fields including agriculture and medicine (Jian, 2008).

Educational Applications

  • Undergraduate Laboratory Experiments: Liu et al. (2016) described a multistep synthesis of thieno[2,3-b]pyridine derivatives suitable for upper-level undergraduate organic labs, highlighting the educational value of these compounds (Liu et al., 2016).

Improving Anti-Proliferative Activity

  • Disruption of Crystal Packing: A study by Haverkate et al. (2022) focused on synthesizing thieno[2,3-b]pyridines with bulky groups to decrease crystal packing and increase activity against cancer cells (Haverkate et al., 2022).

Phospholipase C Inhibition and Antitumor Action

  • Inhibition of Phospholipase C: Reynisson et al. (2016) investigated thieno[2,3-b]pyridine derivatives as inhibitors of phospholipase C, demonstrating their potential in cancer treatment (Reynisson et al., 2016).

Organic Light-Emitting Diodes (OLEDs)

  • Applications in OLEDs: Lee and Lee (2013) developed benzo[4,5]thieno[2,3-b]pyridine derivatives for use in green and blue phosphorescent OLEDs, achieving high quantum efficiency (Lee & Lee, 2013).

properties

IUPAC Name

thieno[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NS/c1-2-6-3-5-9-7(6)8-4-1/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMZMHUCIDGHERP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C1)SC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80302650
Record name Thieno[2,3-b]pyridine
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Molecular Weight

135.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Thieno[2,3-b]pyridine

CAS RN

272-23-1
Record name Thieno[2,3-b]pyridine
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Record name Thieno[2,3-b]pyridine
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Record name thieno[2,3-b]pyridine
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Record name Thieno[2,3-b]pyridine
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Synthesis routes and methods

Procedure details

To a vigorously stirred mixture of 2-nitrothiophene (J-1) (13 g, 0.1 mol) and concentrated hydrochloric acid (195 mL) was added tin (25 g) at 0° C. After most of the tin was dissolved, EtOH (70 mL) and anhydrous ZnCl2 (6 g) were added. The mixture was heated to 85° C., and then treated with malonaldehyde bis(diethyl acetal) (17.2 g, 0.078 mol) in EtOH (30 mL). The resulting reaction was maintained at 85° C. for 1 h, then poured onto ice (100 g), basified with NH3.H2O, and extracted with DCM (75 mL×3). The combined organic layers were concentrated and purified by chromatography on silica gel to give the title compound. MS (m/z): 135 (M)+.
Quantity
13 g
Type
reactant
Reaction Step One
Quantity
195 mL
Type
reactant
Reaction Step One
Name
Quantity
25 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
17.2 g
Type
reactant
Reaction Step Four
Name
Quantity
30 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
6 g
Type
catalyst
Reaction Step Six
Name
Quantity
70 mL
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,470
Citations
JM Hung, HJ Arabshahi, E Leung, J Reynisson… - European journal of …, 2014 - Elsevier
Forty seven thieno[2,3-b]pyridines-2-carboxamides, furo[2,3-b]pyridines-2-carboxamides and tetrahydrothieno[2,3-b]quinolones-2-carboxamides derivatives were synthesized and …
Number of citations: 81 www.sciencedirect.com
AMR Bernardino, LC da Silva Pinheiro… - Bioorganic & medicinal …, 2006 - Elsevier
In this work, we performed the design, synthesis, and the structure–activity relationship studies of 13 new derivatives of thieno[2,3-b]pyridine. These derivatives were prepared in high …
Number of citations: 128 www.sciencedirect.com
SMH Sanad, AEM Mekky, AY Said… - Mendeleev …, 2021 - Elsevier
New thieno[2,3-b]pyridine-fused [1,2,4]triazolo[4,3-a]pyrimidinones were obtained by the [5+1] heterocyclization of the appropriate thieno[2,3-b]pyridines followed by the Smiles-type …
Number of citations: 19 www.sciencedirect.com
HJ Arabshahi, M Van Rensburg, LI Pilkington… - …, 2015 - pubs.rsc.org
The anticancer activity of the thieno[2,3-b]pyridines was explored by altering the ring size of the cyclo-aliphatic moiety. Five-, six-, seven- and eight-membered derivatives were tested …
Number of citations: 50 pubs.rsc.org
A Zafar, LI Pilkington, NA Haverkate, M Van Rensburg… - Molecules, 2018 - mdpi.com
It is now established that the thieno[2,3-b]pyridines are a potent class of antiproliferatives. One of the main issues encountered for their clinical application is their low water solubility. In …
Number of citations: 23 www.mdpi.com
H Liu, Y Li, XY Wang, B Wang, HY He, JY Liu… - Bioorganic & medicinal …, 2013 - Elsevier
In our previous study, a series of 6-aryl-3-amino-thieno[2,3-b]pyridine derivatives exhibited potent antiproliferative activities and an unique hepatocellular carcinoma (HCC)-specific …
Number of citations: 61 www.sciencedirect.com
HY Chen, M Nikolka, A Wadsworth, W Yue… - …, 2018 - ACS Publications
A novel fused heterocycle-flanked diketopyrrolopyrrole (DPP) monomer, thieno[2,3-b]pyridine diketopyrrolopyrrole (TPDPP), was designed and synthesized. When copolymerized with 3…
Number of citations: 61 pubs.acs.org
BH Naguib, HB El-Nassan - Journal of Enzyme Inhibition and …, 2016 - Taylor & Francis
Three series of 5-bromo-thieno[2,3-b]pyridines bearing amide or benzoyl groups at position 2 were prepared as pim-1 inhibitors. All the prepared compounds were tested for their pim-1 …
Number of citations: 31 www.tandfonline.com
ME Abdelaziz, MMM El-Miligy, SM Fahmy… - Bioorganic …, 2018 - Elsevier
A series of pyridine and thieno[2,3-b]pyridine derivatives have been designed and synthesized as anticancer PIM-1 kinase inhibitors. Thirty-seven compounds were selected by NCI to …
Number of citations: 60 www.sciencedirect.com
JW Lockman, MD Reeder, K Suzuki, K Ostanin… - Bioorganic & medicinal …, 2010 - Elsevier
Several series of thieno[2-3-b]pyridine analogues were synthesized and screened for inhibitory activity against eukaryotic elongation factor-2 kinase (eEF2-K). Modifications around …
Number of citations: 83 www.sciencedirect.com

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